An In-Depth Technical Guide to 6-Uracilylmethylene Triphenylphosphonium Chloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Uracilylmethylene Triphenylphosphonium Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Uracilylmethylene Triphenylphosphonium Chloride, a specialized Wittig reagent that combines the structural features of a pyrimidine nucleobase with the synthetic utility of a phosphonium salt. This document details its chemical structure, synthesis, and key physicochemical properties. It further explores its applications in organic synthesis, particularly in the context of the Wittig reaction for the formation of vinyl-substituted uracil derivatives, and its potential as a monomer for the synthesis of novel polymers. Additionally, this guide delves into the prospective applications of this compound and its derivatives in medicinal chemistry, with a focus on their potential as anticancer agents and for targeted mitochondrial drug delivery.
Introduction: A Hybrid Reagent for Specialized Synthesis
6-Uracilylmethylene Triphenylphosphonium Chloride, with the CAS Number 36803-39-1, is a quaternary phosphonium salt that serves as a vital building block in specialized organic synthesis.[1] Its unique structure, incorporating both a uracil moiety and a triphenylphosphonium cation, makes it a valuable tool for introducing the uracil group into various molecular scaffolds via the Wittig reaction.[2][3] This reaction is a cornerstone of organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[4]
The presence of the uracil group, a fundamental component of ribonucleic acid (RNA), imbues derivatives of this reagent with significant potential in medicinal chemistry and materials science.[5] Uracil and its analogs are known to possess a wide range of biological activities, including anticancer and antiviral properties.[6] Furthermore, the triphenylphosphonium cation itself has been extensively utilized as a moiety for targeting mitochondria, the powerhouses of the cell, making this class of compounds promising for the development of targeted cancer therapies.[7][8][9][10]
This guide will provide a detailed exploration of the synthesis, characterization, and applications of 6-Uracilylmethylene Triphenylphosphonium Chloride, offering practical insights for researchers in organic synthesis, polymer chemistry, and drug discovery.
Chemical Structure and Properties
The chemical structure of 6-Uracilylmethylene Triphenylphosphonium Chloride consists of a triphenylphosphonium cation covalently linked to the C6 position of a uracil ring via a methylene bridge, with a chloride anion providing charge neutrality.
Caption: Chemical structure of 6-Uracilylmethylene Triphenylphosphonium Chloride.
Table 1: Physicochemical Properties of 6-Uracilylmethylene Triphenylphosphonium Chloride [1]
| Property | Value |
| CAS Number | 36803-39-1 |
| Molecular Formula | C₂₃H₂₀ClN₂O₂P |
| Molecular Weight | 422.84 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
| Storage | 2-8°C, protected from light and air |
Synthesis of 6-Uracilylmethylene Triphenylphosphonium Chloride
The synthesis of 6-Uracilylmethylene Triphenylphosphonium Chloride is a two-step process that begins with the preparation of the key precursor, 6-(chloromethyl)uracil.
Synthesis of 6-(Chloromethyl)uracil
The synthesis of 6-(chloromethyl)uracil is a critical first step. While several methods have been reported, a common and effective approach involves the cyclization of a suitable acetoacetate derivative with urea or a urea equivalent.
Experimental Protocol: Synthesis of 6-(Chloromethyl)uracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate.
-
Base Addition: Cool the mixture to between -10°C and 10°C and add an inorganic base, such as sodium hydroxide, portion-wise while maintaining the temperature.
-
Cyclization: After the addition of the base, allow the reaction to stir at room temperature for several hours to facilitate the cyclization and formation of the intermediate, 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one.
-
Acid Hydrolysis: Treat the isolated intermediate with aqueous sulfuric acid and heat the mixture to effect the hydrolysis of the methylthio group and dehydration to yield 6-chloromethyluracil.
-
Isolation and Purification: Cool the reaction mixture to induce precipitation of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-(chloromethyl)uracil as a white solid.
Caption: Synthetic pathway for 6-(chloromethyl)uracil.
Synthesis of 6-Uracilylmethylene Triphenylphosphonium Chloride
The final step in the synthesis is the quaternization of triphenylphosphine with 6-(chloromethyl)uracil. This is a classic Sₙ2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl group.[11]
Experimental Protocol: Synthesis of 6-Uracilylmethylene Triphenylphosphonium Chloride [12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(chloromethyl)uracil and an equimolar amount of triphenylphosphine in a suitable solvent such as chloroform or toluene.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, being a salt, will often precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum to yield pure 6-Uracilylmethylene Triphenylphosphonium Chloride.
Caption: Synthesis of the target phosphonium salt.
Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the uracil ring protons, the methylene bridge protons, and the aromatic protons of the triphenylphosphonium group. The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus. The aromatic region will display complex multiplets corresponding to the 15 protons of the three phenyl rings.[13] The uracil N-H protons will appear as broad singlets, and their chemical shift can be solvent-dependent. The C5-H of the uracil ring will be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the uracil ring at the downfield region. The carbons of the phenyl groups will appear in the aromatic region, with the ipso-carbon (the carbon directly attached to phosphorus) showing a large coupling constant with the ³¹P nucleus. The methylene carbon will also exhibit coupling to phosphorus.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonium salts. A single resonance in the downfield region (typically +20 to +30 ppm relative to 85% H₃PO₄) is expected, confirming the formation of the tetracoordinate phosphonium species.[14]
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Broad bands in the region of 3100-3300 cm⁻¹ corresponding to the N-H bonds of the uracil ring.
-
C=O stretching: Strong absorption bands around 1650-1750 cm⁻¹ for the two carbonyl groups of the uracil ring.[15]
-
P-Ph stretching: Characteristic absorptions for the P-C bonds of the triphenylphosphonium group.[16]
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds.
4.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The ESI-MS spectrum will show the molecular ion peak corresponding to the cation [C₂₃H₂₀N₂O₂P]⁺.[17]
Applications in Organic Synthesis: The Wittig Reaction
The primary application of 6-Uracilylmethylene Triphenylphosphonium Chloride is as a Wittig reagent for the synthesis of 6-vinyluracil derivatives.[18] The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[19]
General Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a series of steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form a phosphorus ylide (also known as a phosphorane).
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane.
-
Alkene Formation: The oxaphosphetane is unstable and decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[20]
Caption: General mechanism of the Wittig reaction.
Application in the Synthesis of 6-Vinyluracil Derivatives
6-Uracilylmethylene Triphenylphosphonium Chloride can be converted to its corresponding ylide and reacted with various aldehydes and ketones to synthesize a wide array of 6-vinyluracil derivatives. These derivatives are valuable precursors for further functionalization and for the synthesis of polymers.
Experimental Protocol: Wittig Reaction with 6-Uracilylmethylene Triphenylphosphonium Chloride [3]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-Uracilylmethylene Triphenylphosphonium Chloride in anhydrous THF. Cool the suspension to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium in hexanes, dropwise. The formation of the ylide is often indicated by a color change.
-
Reaction with Carbonyl: After stirring for a period to ensure complete ylide formation, add a solution of the desired aldehyde or ketone in anhydrous THF dropwise to the cold ylide solution.
-
Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-vinyluracil derivative. A significant byproduct of this reaction is triphenylphosphine oxide, which can sometimes be challenging to remove completely.
Application in Polymer Chemistry
6-Uracilylmethylene Triphenylphosphonium Chloride has been identified as a monomer for the preparation of poly(6-vinyluracil) derivatives.[1] These polymers, with their pendant nucleobase groups, have potential applications in areas such as biomaterials, drug delivery, and as templates for polymerization. The polymerization can be initiated after the Wittig reaction to form the vinyl monomer.
Caption: Polymerization of a 6-vinyluracil derivative.
Potential Applications in Medicinal Chemistry
The unique hybrid structure of 6-Uracilylmethylene Triphenylphosphonium Chloride and its derivatives makes them attractive candidates for investigation in medicinal chemistry.
Anticancer Activity
Uracil analogs, such as 5-fluorouracil, are widely used as anticancer drugs.[6] The incorporation of the uracil moiety into novel molecular scaffolds is a common strategy in the design of new anticancer agents.[11] Derivatives synthesized from 6-Uracilylmethylene Triphenylphosphonium Chloride could exhibit cytotoxic effects against cancer cell lines. The triphenylphosphonium cation itself has been shown to have intrinsic cytotoxic properties, and its lipophilic nature can enhance cellular uptake.[8]
Mitochondrial Targeting
The large, delocalized positive charge of the triphenylphosphonium cation facilitates its accumulation within mitochondria, which have a highly negative membrane potential compared to the cytoplasm.[7][10] This property has been extensively exploited to deliver a variety of therapeutic agents and molecular probes specifically to mitochondria. By conjugating the uracil moiety to a triphenylphosphonium group, it is possible to target the delivery of this potential therapeutic agent to the mitochondria of cancer cells. This targeted approach can enhance the efficacy of the drug while minimizing off-target toxicity.[9]
Safety and Handling
As with all chemicals, 6-Uracilylmethylene Triphenylphosphonium Chloride should be handled with appropriate safety precautions. It is a powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound at the recommended temperature of 2-8°C, protected from light and moisture to ensure its stability.[1]
Conclusion
6-Uracilylmethylene Triphenylphosphonium Chloride is a versatile and valuable reagent for the synthesis of specialized organic molecules. Its ability to introduce the uracil moiety via the Wittig reaction opens up avenues for the creation of novel vinyl-substituted pyrimidines. These compounds serve as important precursors for the development of new polymers and have significant potential in the field of medicinal chemistry, particularly in the design of targeted anticancer agents. This technical guide provides a solid foundation for researchers to explore the full potential of this unique phosphonium salt in their synthetic and drug discovery endeavors.
References
- Alkyl-tri-n-butylphosphonium and alkyltriphenylphosphonium halides (Br, I), possessing different lengths of alkyl chains (C1–16), were found to be very potent cytotoxic compounds against HeLa and K562 cells, but showed a complementary activity. Phosphonium bromide 8 proved to be several times more potent than the clinically used reference drug cisplatin. Moreover, 8 is the most active phosphonium salt against on HeLa cells, known so far. On K562 cells, iodides 9 and 10 were also several times more potent than cisplatin. Therefore, these compounds could be regarded as potential anticancer drugs in targeted therapies. [Source: High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells - PMC (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4491634/)]
- The Wittig Reaction: Synthesis of Alkenes. [Source: The Wittig Reaction: Synthesis of Alkenes (https://www.csun.edu/~hcch2006/334/Wittig.pdf)]
- Triphenylphosphonium is an effective targeting moiety for plant mitochondria. [Source: Triphenylphosphonium is an effective targeting moiety for plant mitochondria - bioRxiv (https://www.biorxiv.org/content/10.1101/2024.02.22.581615v1)]
- Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. [Source: Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) (https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc01907k)]
- Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. [Source: Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PubMed (https://pubmed.ncbi.nlm.nih.gov/41302470/)]
- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. [Source: Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6682855/)]
- Supplementary Information - The Royal Society of Chemistry. [Source: Supplementary Information - The Royal Society of Chemistry (https://www.rsc.
- 1H NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. [Source: H-1 NMR Spectrum (https://www.chemeo.com/api/v1/media/2/9/296-330-0_1H-NMR-Spectrum_H-1-NMR-Spectrum_m89-0.png)]
- The Wittig Reaction: Examples and Mechanism. [Source: Wittig Reaction - Examples and Mechanism - Master Organic Chemistry (https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/)]
- Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity. [Source: Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity - PMC (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300908/)]
- Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. [Source: Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - PMC (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12736544/)]
- Wittig Reaction - Organic Chemistry Portal. [Source: Wittig Reaction - Organic Chemistry Portal (https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm)]
- A Solvent Free Wittig Reaction. [Source: 27. A Solvent Free Wittig Reaction (https://webs.wofford.edu/davisda/Chem236/exp_wittig.pdf)]
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Source: Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) (https://pubs.rsc.org/en/content/articlelanding/2025/ce/d4ce01676a)]
- The WITTIG REACTION With CHEMILUMINESCENCE! [Source: The WITTIG REACTION With CHEMILUMINESCENCE! (https://www.stcloudstate.edu/chemistry-physics/documents/wittig-reaction-chemiluminescence.pdf)]
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Source: Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity (https://pubs.rsc.org/en/content/articlepdf/2025/ce/d4ce01676a)]
- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. [Source: Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study - Arabian Journal of Chemistry (https://www.sciencedirect.com/science/article/pii/S187853522100293X)]
- 6-Uracilylmethylene Triphenylphosphonium Chloride | 36803-39-1. [Source: 6-Uracilylmethylene Triphenylphosphonium Chloride | 36803-39-1 - Coompo (https://www.coompo.com/product/36803-39-1.html)]
- UCSD/CCMS - Spectrum Library - GNPS. [Source: UCSD/CCMS - Spectrum Library - GNPS (https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00005777208)]
- The Wittig Reaction: Synthesis of Alkenes. [Source: The Wittig Reaction: Synthesis of Alkenes (https://www.depts.drew.edu/chem/courses/KME/2017Fall/Chem-252-001/Labs/Wittig_Reaction_2017.pdf)]
- Synthesis and X-ray crystal structures of organotri(2-furyl)phosphonium salts: effects of 2-furyl substituents at phosphorus on intramolecular nitrogen to phosphorus hypervalent coordinative interactions. [Source: Synthesis and X-ray crystal structures of organotri(2-furyl)phosphonium salts: effects of 2-furyl substituents at phosphorus on intramolecular nitrogen to phosphorus hypervalent coordinative interactions - ePrints Soton (https://eprints.soton.ac.uk/480283/)]
- 2.8 The Wittig Reaction – Organic Chemistry II. [Source: 2.8 The Wittig Reaction – Organic Chemistry II - KPU Pressbooks (https://kpu.pressbooks.pub/organicchemistryii/chapter/the-wittig-reaction/)]
- Tetraphenylphosphonium Chloride-Enhanced Ionization Coupled to Orbitrap Mass Spectrometry for Sensitive and Non-targeted Screening of Polyhalogenated Alkyl Compounds from Limited Serum. [Source: Tetraphenylphosphonium Chloride-Enhanced Ionization Coupled to Orbitrap Mass Spectrometry for Sensitive and Non-targeted Screening of Polyhalogenated Alkyl Compounds from Limited Serum - PubMed (https://pubmed.ncbi.nlm.nih.gov/36214478/)]
- X-ray crystal structure of compound 4c | Download Scientific Diagram. [Source: X-ray crystal structure of compound 4c | Download Scientific Diagram - ResearchGate (https://www.researchgate.net/figure/X-ray-crystal-structure-of-compound-4c_fig3_355554625)]
- 20.4. The Wittig reaction | Organic Chemistry II. [Source: 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning (https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/20-4-the-wittig-reaction/)]
- 6-(Chloromethyl)uracil (CAS 18592-13-7). [Source: 6-(Chloromethyl)uracil | CAS 18592-13-7 | SCBT - Santa Cruz Biotechnology (https://www.scbt.com/p/6-chloromethyl-uracil-18592-13-7)]
- Uracil | Nucleobase, Nucleoside & DNA. [Source: Uracil | Nucleobase, Nucleoside & DNA | Britannica (https://www.britannica.com/science/uracil)]
- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Source: Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI (https://www.mdpi.com/2073-4441/16/3/433)]
- Effects of Poly(1-vinyluracil) and Poly(9-vinyladenine) on viral RNA-directed DNA polymerase. [Source: Effects of Poly(1-vinyluracil) and Poly(9-vinyladenine) on viral RNA-directed DNA polymerase - PubMed (https://pubmed.ncbi.nlm.nih.gov/4351634/)]
- Mass Spectrometry of Heterocyclic Compounds. [Source: Mass Spectrometry of Heterocyclic Compounds. - DTIC (https://discover.dtic.mil/results?q=AD0887152)]
- Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. [Source: Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent - PMC (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12586617/)]
- Synthesis of Vinyl Chloride Monomer over Carbon-Supported Tris-(Triphenylphosphine) Ruthenium Dichloride Catalysts. [Source: Synthesis of Vinyl Chloride Monomer over Carbon-Supported Tris-(Triphenylphosphine) Ruthenium Dichloride Catalysts - MDPI (https://www.mdpi.com/2073-4344/8/7/276)]
- Synthesis of Vinyl Chloride Monomer over Carbon-Supported Tris-(Triphenylphosphine) Ruthenium Dichloride Catalysts. [Source: (PDF) Synthesis of Vinyl Chloride Monomer over Carbon-Supported Tris-(Triphenylphosphine) Ruthenium Dichloride Catalysts - ResearchGate (https://www.researchgate.
- Photocatalytic Upcycling and Depolymerization of Vinyl Polymers. [Source: Photocatalytic Upcycling and Depolymerization of Vinyl Polymers - Research Collection (https://www.research-collection.ethz.ch/handle/20.500.11850/673891)]
- Infrared Spectra of Some Organic Compounds of Group VB Elements. [Source: Infrared Spectra of Some Organic Compounds of Group VB Elements - AMyD (https://amyd.org/jspui/handle/123456789/2236)]
- Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. [Source: Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - PMC (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12736544/)]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Source: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry (https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417)]
- Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. [Source: Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order - SciSpace (https://typeset.io/papers/interpretation-of-vibrational-ir-spectrum-of-uracil-using-2l5q39e9)]
- Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. [Source: Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene (https://www.creative-chemistry.org.uk/showcase/synthesis/wittig.htm)]
Sources
- 1. 6-Uracilylmethylene Triphenylphosphonium Chloride | 36803-39-1 - Coompo [coompo.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Uracil | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]
- 6. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H-1 NMR Spectrum [acadiau.ca]
- 13. rsc.org [rsc.org]
- 14. Tetraphenylphosphonium Chloride-Enhanced Ionization Coupled to Orbitrap Mass Spectrometry for Sensitive and Non-targeted Screening of Polyhalogenated Alkyl Compounds from Limited Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Triphenylphosphonium is an effective targeting moiety for plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
